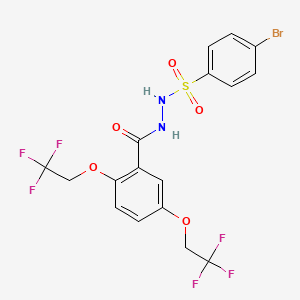

N'-(4-bromobenzenesulfonyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

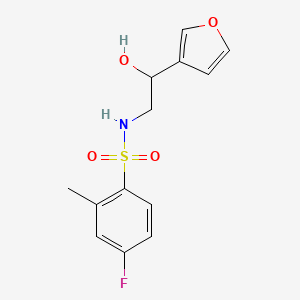

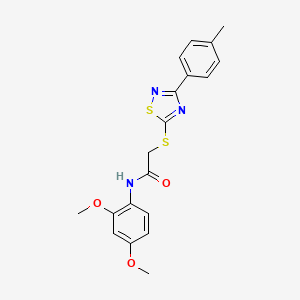

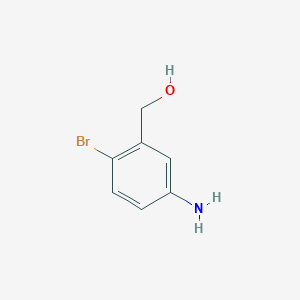

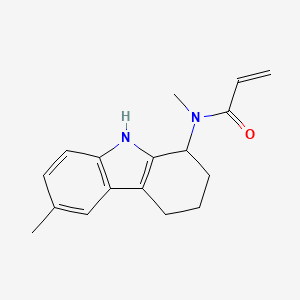

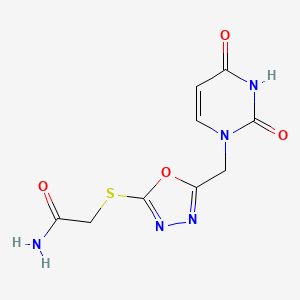

The compound “N’-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide” is a complex organic molecule. It contains a sulfonyl group attached to a 4-bromophenyl group and a benzohydrazide group. The benzohydrazide group is further substituted with two 2,2,2-trifluoroethoxy groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the sulfonyl group, the bromophenyl group, and the 2,2,2-trifluoroethoxy groups. The exact synthesis process would depend on the starting materials and the specific synthetic strategy .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromophenyl group would likely contribute to the overall polarity of the molecule, while the trifluoroethoxy groups could introduce steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfonyl group, which is a strong electron-withdrawing group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom and the sulfonyl group could increase its polarity, potentially affecting its solubility and reactivity .Applications De Recherche Scientifique

Nanofiltration Membranes for Dye Treatment :

- N'-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide-related compounds have been used in synthesizing novel sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes. These membranes show improved water flux and effective dye treatment capabilities, highlighting their potential in water purification processes (Liu et al., 2012).

High Thermal Stability Polymers :

- The compound is relevant to the development of fluorinated poly(ether sulfone imide)s, which demonstrate high thermal stability and low dielectric constants. These materials are valuable in various high-performance applications, such as electronics and aerospace (Wang et al., 2014).

Antimicrobial and Antioxidant Agents :

- Derivatives of N'-(4-bromophenyl)sulfonyl compounds have been evaluated for their antimicrobial and antioxidant activities. They show potential as novel antimicrobial agents against Gram-positive pathogens, particularly in fighting biofilm-associated infections (Apostol et al., 2022).

Proton Conductive Membranes :

- Sulfonated polyimide copolymers containing related structures are used to enhance proton conductive properties, making them suitable for applications like fuel cell membranes (Saito et al., 2010).

Photocatalytic Applications :

- In a photocatalytic context, benzylic sulfone derivatives related to N'-(4-bromophenyl)sulfonyl compounds have been used in reactions catalyzed by photoredox iridium catalysts. This demonstrates their potential in synthesizing structurally diverse, medicinally important structures (Ohkura et al., 2022).

Antioxidant Activity of Bromophenols :

- Bromophenols, closely related to N'-(4-bromophenyl)sulfonyl compounds, have been studied for their cellular antioxidant effects. This research contributes to understanding the antioxidant properties of bromophenols in marine algae (Olsen et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study and application of “N’-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide” could be a potential area of research in the field of organic chemistry or medicinal chemistry. Its unique structure could make it a candidate for the development of new pharmaceuticals or materials .

Propriétés

IUPAC Name |

N'-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF6N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUUHNRLUGPGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF6N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-difluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2584072.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2584074.png)

![N'-(3,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2584079.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2584080.png)

![3-Bromo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B2584088.png)

![2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2584094.png)